molecular formula C6H4Br2N2O2 B1451990 Methyl 3,5-dibromopyrazine-2-carboxylate CAS No. 1035818-91-7

Methyl 3,5-dibromopyrazine-2-carboxylate

Cat. No.: B1451990
CAS No.: 1035818-91-7
M. Wt: 295.92 g/mol
InChI Key: UGSDJCJVOHRWIA-UHFFFAOYSA-N
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Description

“Methyl 3,5-dibromopyrazine-2-carboxylate” is a chemical compound with the linear formula C6H4Br2N2O2 . It is used as an intermediate in pharmaceutical and chemical synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H4Br2N2O2 . The InChI code for this compound is 1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 295.92 . Other physical and chemical properties such as solubility, lipophilicity, and bioavailability score are available .

Mechanism of Action

The mechanism of action for “Methyl 3,5-dibromopyrazine-2-carboxylate” is not specified in the search results. As a chemical intermediate, its mechanism of action would depend on the specific chemical or pharmaceutical synthesis process in which it is being used .

Safety and Hazards

“Methyl 3,5-dibromopyrazine-2-carboxylate” is classified with a GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

“Methyl 3,5-dibromopyrazine-2-carboxylate” is used as an intermediate in pharmaceutical and chemical synthesis . Its future directions would likely be influenced by developments in these fields.

Biochemical Analysis

Biochemical Properties

Methyl 3,5-dibromopyrazine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can affect various metabolic pathways . The compound’s interaction with enzymes such as CYP1A2 suggests its potential role in modulating enzyme activity and influencing metabolic processes . Additionally, its high gastrointestinal absorption and blood-brain barrier permeability indicate its potential impact on systemic biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit enzymes like CYP1A2 can lead to alterations in cellular metabolic activities . Furthermore, its interaction with cellular proteins may result in changes in gene expression, thereby affecting cellular functions and processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . This inhibition can lead to changes in the expression of genes involved in these pathways, ultimately influencing cellular functions . The compound’s ability to permeate the blood-brain barrier also suggests potential effects on central nervous system functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its degradation over time can lead to changes in its biochemical activity and impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of enzymes like CYP1A2 affects the metabolic flux and levels of metabolites in these pathways . The compound’s interactions with other enzymes and biomolecules further influence its role in metabolic processes, making it a key player in biochemical studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high gastrointestinal absorption and blood-brain barrier permeability suggest its widespread distribution in the body . These properties enable it to reach various tissues and exert its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

methyl 3,5-dibromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSDJCJVOHRWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672332
Record name Methyl 3,5-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035818-91-7
Record name Methyl 3,5-dibromo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035818-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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